3-(Dimethyl-Lambda~4~-Sulfanyl)propanoic Acid
Overview
Description
(2-Carboxyethyl)dimethylsulfoniopropionate is a compound known for its significant role in various biological and chemical processes. It is primarily recognized for its involvement in the production of dimethylsulfide, a climatically important gas. This compound is often found in marine environments, produced by phytoplankton, and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)dimethylsulfoniopropionate typically involves the reaction of 3-chloropropionic acid with dimethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of (2-Carboxyethyl)dimethylsulfoniopropionate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and tested for quality before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyethyl)dimethylsulfoniopropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of (2-Carboxyethyl)dimethylsulfoniopropionate can lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(2-Carboxyethyl)dimethylsulfoniopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound plays a role in the study of marine biology, particularly in understanding the production of dimethylsulfide by phytoplankton.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)dimethylsulfoniopropionate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can enhance antioxidant status and immune function by modulating the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. It also affects the expression of genes involved in antioxidant defense and immune response .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfoniopropionate: A closely related compound with similar properties and applications.
Dimethyl-β-propiothetin: Another similar compound used in various chemical and biological studies.
Uniqueness
(2-Carboxyethyl)dimethylsulfoniopropionate is unique due to its specific structure and the range of reactions it can undergo. Its role in the production of dimethylsulfide and its applications in improving muscle flesh quality in aquaculture further highlight its distinctiveness .
Properties
IUPAC Name |
2-carboxyethyl(dimethyl)sulfanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2S+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196290 | |
Record name | Sulfonium, (2-carboxyethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44743-29-5 | |
Record name | Sulfonium, (2-carboxyethyl)dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044743295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, (2-carboxyethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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